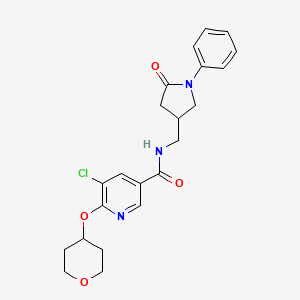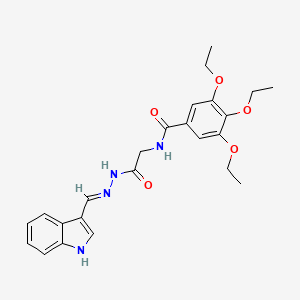![molecular formula C18H15BrN2O B2899349 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 941972-65-2](/img/structure/B2899349.png)
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using various methods.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one involves the reaction of 4-bromobenzaldehyde with 4-methylbenzylamine to form 4-bromo-N-(4-methylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one.
Starting Materials
4-bromobenzaldehyde, 4-methylbenzylamine, ethyl acetoacetate
Reaction
Step 1: React 4-bromobenzaldehyde with 4-methylbenzylamine in the presence of a suitable solvent and catalyst to form 4-bromo-N-(4-methylphenyl)benzamide., Step 2: Add ethyl acetoacetate to the reaction mixture and heat under reflux to form 6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one., Step 3: Purify the product by recrystallization or column chromatography.
作用機序
The mechanism of action of 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or signaling pathways that are involved in the progression of various diseases.
生化学的および生理学的効果
Studies have shown that 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one may have several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties and may help protect against oxidative stress-related damage.
実験室実験の利点と制限
One of the primary advantages of using 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research related to 6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one. One of the primary areas of research is the development of more effective and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields such as cancer research, inflammation, and oxidative stress-related diseases. Finally, more studies are needed to evaluate the potential toxicity of this compound and its analogs to ensure their safety for use in humans.
科学的研究の応用
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one has been the subject of several scientific studies due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation.
特性
IUPAC Name |
6-(4-bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O/c1-13-2-4-14(5-3-13)12-21-18(22)11-10-17(20-21)15-6-8-16(19)9-7-15/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRNWZFIAAMUDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

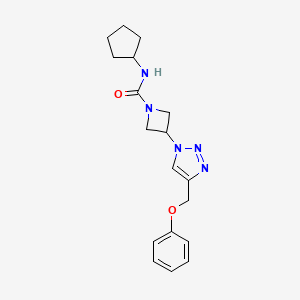
![4-[6-Ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2899269.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2899271.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2899272.png)
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)
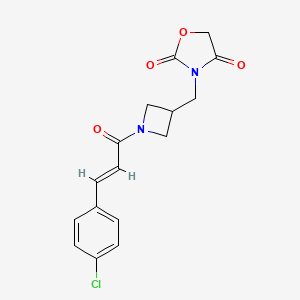
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2899276.png)
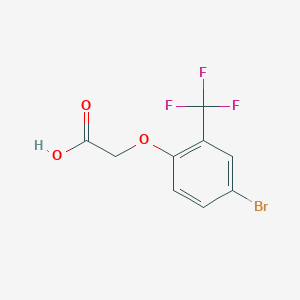
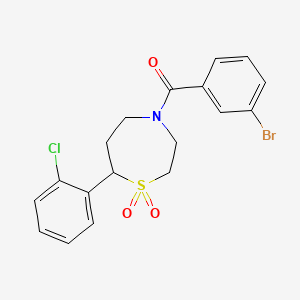
![(E)-2-(benzenesulfonyl)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B2899282.png)
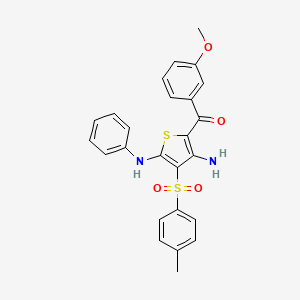
![1-[2-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(4-methylphenyl)urea](/img/structure/B2899284.png)
